![molecular formula C21H21N3O B3008571 N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide CAS No. 2034578-35-1](/img/structure/B3008571.png)

N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

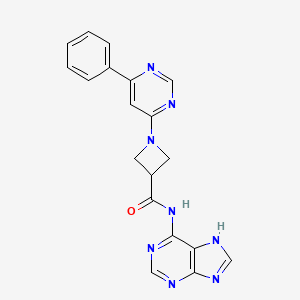

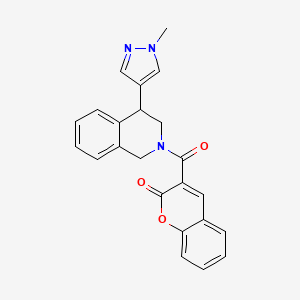

“N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide” is a complex organic compound. It contains a bipyridine moiety, which is an organic compound with two pyridine rings . The compound also includes a phenyl group and an amide group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine moiety would likely play a significant role in the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used . Bipyridine compounds are known to form complexes with many transition metals , which could influence the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Radiosynthesis for PET Imaging

- A derivative of CGS 27023A, which is related to N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylbutanamide, has been developed for use in PET (Positron Emission Tomography) imaging. This compound, identified as a potent matrix metalloproteinase inhibitor, was synthesized for initial small-animal PET studies. The synthesis resulted in high radiochemical yield and purity, showing potential for medical imaging applications (Wagner et al., 2009).

Met Kinase Inhibitor for Cancer Treatment

- This compound derivatives have been identified as potent and selective Met kinase inhibitors. This class of compounds showed promise in tumor stasis in certain cancer models and has advanced into clinical trials, indicating their potential use in cancer therapy (Schroeder et al., 2009).

DNA Interactions and Photodynamic Therapy

- Studies on polypyridylruthenium (II) complexes, which are structurally related, have shown interactions with DNA. These interactions, characterized by various techniques like fluorescence spectroscopy, suggest potential applications in photodynamic therapy and as tools in molecular biology (Kelly et al., 1985).

Neuroprotection and Anticonvulsant Effects

- Certain derivatives of this compound have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. These compounds showed promising results in lowering specific biochemical markers associated with neuronal damage, indicating potential in the treatment of neurological disorders (Hassan et al., 2012).

Luminescent Sensor Development

- Luminescent metal-organic frameworks incorporating similar compounds have been developed for sensing applications. These frameworks demonstrate potential as multifunctional sensory materials for detecting specific molecules and ions, showing the versatility of this compound derivatives in sensor technology (Yi et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-([2,4’-bipyridin]-4-ylmethyl)-2-phenylbutanamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development .

Mode of Action

It is known to interact with its target, mapk10 . The interaction between the compound and MAPK10 may result in changes in the kinase’s activity, potentially influencing various cellular processes .

Biochemical Pathways

Given its target, it can be inferred that it may influence pathways involving mapk10 . These pathways could include those related to cell proliferation, differentiation, and transcription regulation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .

Result of Action

Given its interaction with mapk10, it may influence various cellular processes such as proliferation, differentiation, and transcription regulation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Propiedades

IUPAC Name |

2-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-2-19(17-6-4-3-5-7-17)21(25)24-15-16-8-13-23-20(14-16)18-9-11-22-12-10-18/h3-14,19H,2,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOIATAACVVZHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![5-(1,2-dithiolan-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)pentan-1-one](/img/structure/B3008509.png)